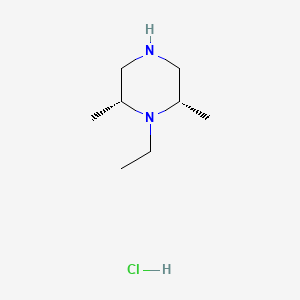
(2R,6S)-1-Ethyl-2,6-dimethylpiperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6S)-1-Ethyl-2,6-dimethylpiperazine hydrochloride is a chemical compound with a molecular formula of C8H18ClN2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-1-Ethyl-2,6-dimethylpiperazine hydrochloride typically involves the reaction of 2,6-dimethylpiperazine with ethylating agents under controlled conditions. One common method includes the use of ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-1-Ethyl-2,6-dimethylpiperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
(2R,6S)-1-Ethyl-2,6-dimethylpiperazine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2R,6S)-1-Ethyl-2,6-dimethylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R,6S)-1,2,6-Trimethylpiperazine: Similar in structure but with an additional methyl group.
(2R,6R)-Hydroxynorketamine: A related compound with different functional groups and biological activity.
Uniqueness
(2R,6S)-1-Ethyl-2,6-dimethylpiperazine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H19ClN2 |
|---|---|
Molecular Weight |
178.70 g/mol |
IUPAC Name |
(2S,6R)-1-ethyl-2,6-dimethylpiperazine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-4-10-7(2)5-9-6-8(10)3;/h7-9H,4-6H2,1-3H3;1H/t7-,8+; |
InChI Key |
YFQMTTXBZXNHNM-KVZVIFLMSA-N |
Isomeric SMILES |
CCN1[C@@H](CNC[C@@H]1C)C.Cl |
Canonical SMILES |
CCN1C(CNCC1C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


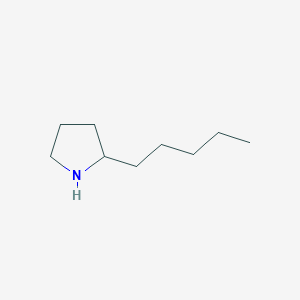

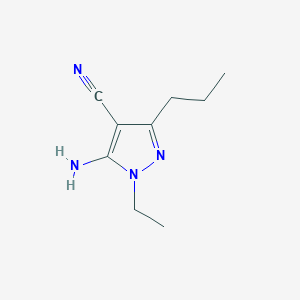
![1-[(1,3-Oxazol-2-yl)methyl]piperazine](/img/structure/B13243893.png)



amine](/img/structure/B13243933.png)
![2-Methyl-4-[2-(4-phenylcyclohexylidene)hydrazin-1-yl]quinoline](/img/structure/B13243941.png)
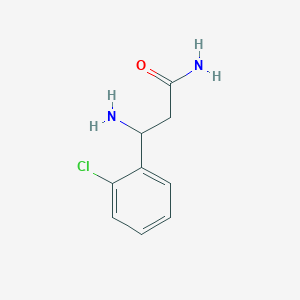
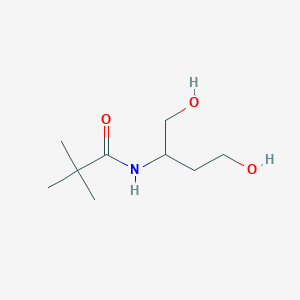


amine](/img/structure/B13243971.png)
